molecular formula C8H18ClN B1526130 [(2-Methylcyclopropyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1354951-85-1

[(2-Methylcyclopropyl)methyl](propan-2-yl)amine hydrochloride

Cat. No. B1526130
CAS RN: 1354951-85-1
M. Wt: 163.69 g/mol
InChI Key: DXHGLWSYEJKHJQ-UHFFFAOYSA-N
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Description

“(2-Methylcyclopropyl)methylamine hydrochloride” is a chemical compound with the molecular formula C8H18ClN . It has a molecular weight of 163.69 g/mol . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The molecular structure of “(2-Methylcyclopropyl)methylamine hydrochloride” consists of a cyclopropyl group (a three-membered carbon ring) with a methyl group attached to one of the carbons. Additionally, a methyl group and a propan-2-yl group are attached to the same carbon . The InChI code for the compound is 1S/C7H15N.ClH/c1-5(2)7(3)4-6(7)8;/h5-6H,4,8H2,1-3H3;1H .


Physical And Chemical Properties Analysis

“(2-Methylcyclopropyl)methylamine hydrochloride” is a powder at room temperature . The compound has a molecular weight of 163.69 g/mol . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

  • Kappa-Opioid Receptor Antagonism : A study characterizes a novel compound, PF-04455242, showing high affinity for kappa-opioid receptors (KOR) with potential implications in treating depression and addiction disorders. The compound demonstrated antidepressant-like efficacy and attenuated the behavioral effects of stress, offering insights into the therapeutic potential of KOR antagonists (Grimwood et al., 2011).

Organic Synthesis and Chemical Properties

  • Ring-Opening Reactions : Research detailing the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles showcases methodologies applied in enantioselective synthesis, contributing to the development of reuptake inhibitors. This underscores the chemical versatility of cyclopropyl-containing compounds in synthesizing complex molecules (Lifchits & Charette, 2008).

  • Antimicrobial Activity of Synthetic Derivatives : A study explores the synthesis of heterocyclic substances using 2-arylhydrazononitriles, revealing compounds with promising antimicrobial activities. This research highlights the potential of cyclopropylamine derivatives in contributing to the development of new antimicrobial agents (Behbehani et al., 2011).

Analytical and Forensic Chemistry

  • Identification and Derivatization of Cathinones : An analytical study identifies novel hydrochloride salts of cathinones, demonstrating the use of spectroscopic studies for the identification and structural analysis of novel psychoactive substances. Such research is crucial for forensic and toxicological analysis of substances related to public health concerns (Nycz et al., 2016).

Safety and Hazards

The compound has several safety precautions associated with it. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It is also advised to use only outdoors or in a well-ventilated area . In case of inadequate ventilation, wear respiratory protection . If swallowed or inhaled, or if you feel unwell, immediately call a poison center or doctor/physician .

properties

IUPAC Name

N-[(2-methylcyclopropyl)methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-6(2)9-5-8-4-7(8)3;/h6-9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHGLWSYEJKHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CNC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354951-85-1
Record name Cyclopropanemethanamine, 2-methyl-N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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